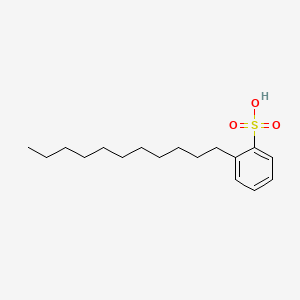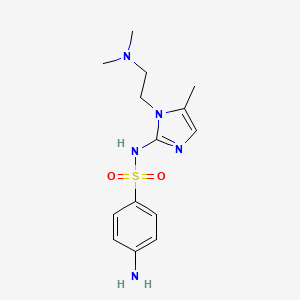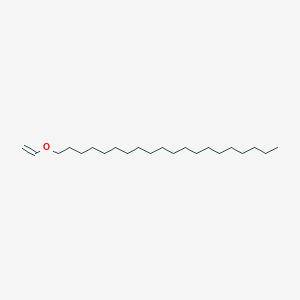
Icosylvinyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Icosylvinyl ether, also known by its chemical name eicosane, 1-(ethenyloxy)-, is a compound with the molecular formula C22H44O. It is a type of vinyl ether, which is characterized by the presence of an ether group (R-O-R’) where one of the R groups is a vinyl group (CH2=CH-). Vinyl ethers are known for their reactivity and versatility in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The most common method for synthesizing vinyl ethers, including icosylvinyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of vinyl ethers often involves the reaction of gaseous acetylene or calcium carbide with alcohols. This method is more sustainable and straightforward, allowing for the efficient production of vinyl ethers on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Vinyl ethers can undergo oxidation reactions, often resulting in the formation of aldehydes or ketones.
Reduction: Reduction reactions can convert vinyl ethers into alkanes or alcohols.
Substitution: Vinyl ethers can participate in substitution reactions, where the vinyl group is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
Icosylvinyl ether, like other vinyl ethers, has a wide range of applications in scientific research and industry. Some of its notable applications include:
Polymer Synthesis: Vinyl ethers are used as monomers in the synthesis of custom-tailored polymers.
Catalyst-Controlled Polymerization: Vinyl ethers are used in catalyst-controlled stereoselective polymerization processes to produce isotactic poly(vinyl ether)s with high degrees of isotacticity.
Interpolymer Complexes: Vinyl ethers are used in the formation of interpolymer complexes, which have applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of icosylvinyl ether involves its reactivity as a vinyl ether. The vinyl group (CH2=CH-) is highly reactive and can participate in various chemical reactions, including polymerization and substitution. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, the vinyl group reacts with other monomers to form long polymer chains .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl vinyl ether (EVE)
- n-Butyl vinyl ether (BVE)
- iso-Butyl vinyl ether (IBVE)
- tert-Butyl vinyl ether (TBVE)
- Cyclohexyl vinyl ether (CHVE)
Uniqueness
Icosylvinyl ether is unique due to its long carbon chain (C22), which imparts distinct physical and chemical properties compared to shorter-chain vinyl ethers. This long chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications that require these unique properties .
Propriétés
Numéro CAS |
52991-96-5 |
|---|---|
Formule moléculaire |
C22H44O |
Poids moléculaire |
324.6 g/mol |
Nom IUPAC |
1-ethenoxyicosane |
InChI |
InChI=1S/C22H44O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-4-2/h4H,2-3,5-22H2,1H3 |
Clé InChI |
UDFGOCHRCDDTFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCOC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


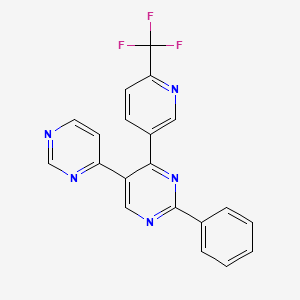
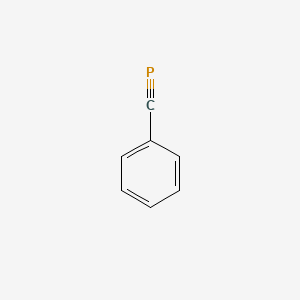
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino[2-[(2-hydroxyacetyl)amino]-4,1-phenylene]azo]]bis[6-methyl-, disodium salt](/img/structure/B13797743.png)


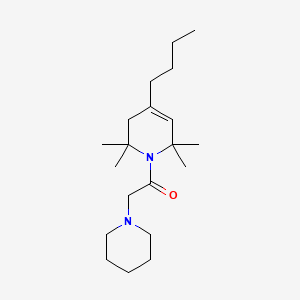
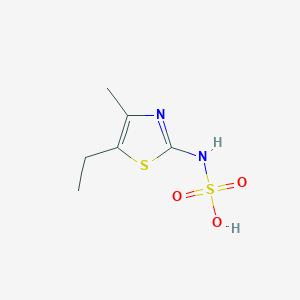
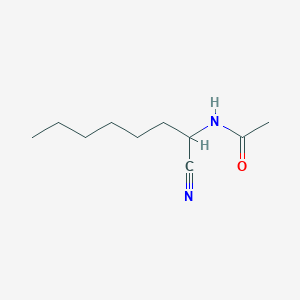


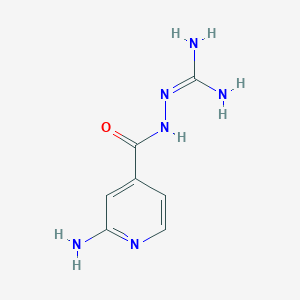
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
